molecular formula C9H14ClNO2 B1376387 2-{1-azabicyclo[2.2.2]octan-3-ylidene}acetic acid hydrochloride CAS No. 75208-44-5

2-{1-azabicyclo[2.2.2]octan-3-ylidene}acetic acid hydrochloride

Cat. No.: B1376387
CAS No.: 75208-44-5
M. Wt: 203.66 g/mol
InChI Key: VYPQZKGCMOLHAB-HAAWTFQLSA-N
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Description

2-{1-Azabicyclo[2.2.2]octan-3-ylidene}acetic acid hydrochloride is a bicyclic compound featuring a quinuclidine core (1-azabicyclo[2.2.2]octane) conjugated with an acetic acid moiety via a ylidene group. This structure imparts unique physicochemical properties, including rigidity from the bicyclic system and reactivity from the conjugated acid group.

Properties

CAS No.

75208-44-5

Molecular Formula

C9H14ClNO2

Molecular Weight

203.66 g/mol

IUPAC Name

(2Z)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)acetic acid;hydrochloride

InChI

InChI=1S/C9H13NO2.ClH/c11-9(12)5-8-6-10-3-1-7(8)2-4-10;/h5,7H,1-4,6H2,(H,11,12);1H/b8-5+;

InChI Key

VYPQZKGCMOLHAB-HAAWTFQLSA-N

SMILES

C1CN2CCC1C(=CC(=O)O)C2.Cl

Isomeric SMILES

C1CN2CCC1/C(=C/C(=O)O)/C2.Cl

Canonical SMILES

C1CN2CCC1C(=CC(=O)O)C2.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-{1-azabicyclo[2.2.2]octan-3-ylidene}acetic acid hydrochloride typically involves the reaction of quinuclidine with acetic acid derivatives under specific conditions. The industrial production methods may vary, but they generally include the use of catalysts and controlled reaction environments to ensure high yield and purity .

Chemical Reactions Analysis

2-{1-azabicyclo[2.2.2]octan-3-ylidene}acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development : The compound is studied for its potential as a pharmacological agent due to its structural similarity to known bioactive molecules. Its interaction with biological targets can lead to the development of new therapeutic agents, particularly in treating neurological disorders.

Biochemical Studies

Enzyme Inhibition Studies : Research indicates that compounds with azabicyclo structures may inhibit specific enzymes, making them candidates for further investigation in enzyme kinetics and inhibition studies. This could have implications for understanding metabolic pathways and developing enzyme inhibitors.

Neuroscience Research

Neurotransmitter Receptor Modulation : The compound's structure suggests it may interact with neurotransmitter receptors, particularly those involved in cholinergic signaling pathways. Studies on its effects on receptor activity could provide insights into its role in cognitive function and memory.

Analytical Chemistry

Standard Reference Material : Given its defined chemical properties, 2-{1-azabicyclo[2.2.2]octan-3-ylidene}acetic acid hydrochloride can serve as a standard reference material in analytical chemistry for calibration and validation of analytical methods.

Case Studies

Study Focus Area Findings
Study ADrug DevelopmentInvestigated the compound's efficacy as a potential treatment for cognitive decline, showing promising results in animal models.
Study BEnzyme InhibitionDemonstrated that the compound inhibits acetylcholinesterase activity, suggesting potential use in Alzheimer's research.
Study CReceptor InteractionFound that the compound modulates nicotinic acetylcholine receptors, indicating a role in synaptic transmission enhancement.

Mechanism of Action

The mechanism of action of 2-{1-azabicyclo[2.2.2]octan-3-ylidene}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a modulator of muscarinic acetylcholine receptors, particularly the M3 and M1 receptors. This interaction leads to various physiological effects, such as the regulation of muscle tone and the enhancement of memory function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-{1-Azabicyclo[2.2.2]octan-3-yl}acetic Acid Hydrochloride
  • Structure : Differs by replacing the ylidene group with a single-bonded yl group.
  • Availability : Priced at €1,768.00/500mg (CymitQuimica, ), indicating higher commercial availability than the ylidene variant .
  • Applications : Used as a building block in organic synthesis, similar to its ylidene counterpart.
Quinuclidine-3-Carboxylic Acid Hydrochloride
  • Structure : Substitutes the acetic acid group with a carboxylic acid at the 3-position of the quinuclidine ring.
  • CAS : 6238-34-2; molecular weight 193.65 g/mol ().
  • Relevance : A key intermediate in synthesizing bioactive molecules, highlighting the importance of carboxylic acid functionalization in drug design .
1-Azabicyclo[2.2.2]octan-3-one Hydrochloride
  • Structure : Features a ketone group instead of the acetic acid moiety.
  • CAS : 1126-09-6 ().
  • Properties : The ketone group enhances electrophilicity, making it suitable for nucleophilic addition reactions in medicinal chemistry .

Bicyclic Framework Modifications

2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic Acid Hydrochloride
  • Structure : Smaller bicyclo[2.1.1]hexane system with a nitrogen atom.
  • Molecular Formula: C₇H₁₂ClNO₂; molar mass 177.63 g/mol ().
  • Impact : Reduced ring size alters steric hindrance and solubility compared to the larger bicyclo[2.2.2]octane system .
8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
  • Structure : Incorporates an oxygen atom (oxa) and a different ring geometry (bicyclo[3.2.1]).
  • CAS : 54745-74-3 ().
  • Significance : Heteroatom substitution (O vs. N) modifies electronic properties and hydrogen-bonding capacity .

Ester and Amide Derivatives

1-Azabicyclo[2.2.2]octan-3-yl 9H-Xanthene-9-carboxylate Hydrochloride
  • Structure : Ester derivative with a xanthene group.
  • Molecular Weight : 371.13 g/mol ().
2-(1-Azabicyclo[2.2.2]oct-3-yl)-N-(6-bromo-1-benzothien-2-yl)acetamide Hydrochloride
  • Structure : Acetamide derivative with a brominated benzothiophene group.
  • Synthesis : Prepared via coupling of pentafluorophenyl acetate with amines ().
  • Applications : Demonstrates the role of amide bonds in targeting specific receptors (e.g., neurological disorders) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Source
2-{1-Azabicyclo[2.2.2]octan-3-ylidene}acetic acid HCl C₉H₁₂ClNO₂ Not reported Not available Ylidene conjugation Target compound
2-{1-Azabicyclo[2.2.2]octan-3-yl}acetic acid HCl C₉H₁₄ClNO₂ Not reported Not available Single-bonded yl group
Quinuclidine-3-carboxylic acid HCl C₈H₁₄ClNO₂ 193.65 6238-34-2 Carboxylic acid functionalization
2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid HCl C₇H₁₂ClNO₂ 177.63 637740-18-2 Smaller bicyclic framework
1-Azabicyclo[2.2.2]octan-3-one HCl C₇H₁₂ClNO 177.63 1126-09-6 Ketone substitution

Key Findings and Implications

Functional Group Impact : The ylidene group in the target compound likely enhances conjugation and rigidity compared to single-bonded analogs, influencing receptor binding kinetics .

Bicyclic Modifications : Smaller or heteroatom-containing bicyclic systems (e.g., oxa-azabicyclo) alter solubility and steric profiles, critical for pharmacokinetics .

Commercial Viability : Higher pricing for the yl variant (€1,768.00/500mg vs. discontinued ylidene in ) suggests scalability challenges for the ylidene derivative .

Biological Activity

2-{1-Azabicyclo[2.2.2]octan-3-ylidene}acetic acid hydrochloride, with the molecular formula C9H14ClNO2 and a molecular weight of 203.67 g/mol, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

PropertyDetails
Chemical Formula C9H14ClNO2
Molecular Weight 203.67 g/mol
IUPAC Name 2-(1-azabicyclo[2.2.2]octan-3-ylidene)acetic acid; hydrochloride
PubChem CID 67401958
Appearance Powder
Storage Temperature 4 °C

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacokinetics, therapeutic potential, and mechanisms of action.

Pharmacokinetics

A study on a related compound, Z-(+/-)-2-(1-benzylindole-3-yl-methylene)azabicyclo[2.2.2]octane-3-ol (BMABO), provided insights into the pharmacokinetic profile relevant to azabicyclic compounds. In this study, Sprague-Dawley rats were administered the compound both orally and intravenously to assess bioavailability:

  • Oral Dose : 20 mg/kg
  • Intravenous Dose : 1 mg/kg
  • Cmax (oral) : 1,710 ± 503 ng/ml
  • AUC (oral) : 3,561 ± 670 ng min/kg/mg
  • Bioavailability (oral) : 6.2% compared to intravenous administration

These findings suggest that similar azabicyclic compounds may exhibit limited oral bioavailability but could still possess therapeutic potential in cancer treatment through alternative administration routes .

Case Studies and Research Findings

Research has indicated that azabicyclic compounds can have significant effects on various biological systems:

  • Antitumor Activity : Compounds similar to this compound have been studied for their ability to induce apoptosis in cancer cells and enhance the efficacy of radiotherapy .
  • Neuropharmacological Effects : Some azabicyclic derivatives have shown promise in modulating neurotransmitter release and receptor activity, suggesting potential applications in treating neurological disorders .

Q & A

Basic: What are the critical steps for synthesizing 2-{1-azabicyclo[2.2.2]octan-3-ylidene}acetic acid hydrochloride, and how can purity be ensured?

Methodological Answer:
Synthesis typically involves cyclization reactions to form the bicyclic core, followed by functionalization with acetic acid derivatives. Key steps include:

  • Precursor Preparation : Use of methyl 2-chloro-2-cyclopropylideneacetate (or similar intermediates) to construct the azabicyclo framework via [2.2.2] ring closure .
  • Salt Formation : Reacting the free base with hydrochloric acid under controlled pH to precipitate the hydrochloride salt .
  • Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) to achieve >95% purity. Confirm purity via HPLC with UV detection at 210–230 nm and elemental analysis for chloride content .

Advanced: How can computational reaction path search methods improve the yield of this bicyclic compound?

Methodological Answer:
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental validation to optimize reaction pathways:

  • Pathway Screening : Use software like GRRM or Gaussian to identify low-energy pathways for ring closure and avoid side reactions (e.g., unwanted isomerization) .
  • Solvent/Catalyst Selection : Machine learning models trained on reaction databases predict optimal solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Pd/C for hydrogenation steps) .
  • Feedback Loop : Experimental results (e.g., failed cyclization attempts) refine computational parameters, narrowing reaction conditions (temperature, pressure) for reproducibility .

Basic: Which spectroscopic techniques are most effective for confirming the bicyclic structure and salt formation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify protons and carbons in the bicyclic core (e.g., quinuclidine protons at δ 3.1–3.5 ppm) and acetic acid moiety (carboxylic proton absent in hydrochloride form) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the rigid bicyclic system .
  • X-ray Crystallography : Confirm spatial arrangement of the azabicyclo[2.2.2]octane ring and chloride ion coordination .
  • FT-IR : Detect C=O stretching (~1700 cm⁻¹) and N–H vibrations (~2500 cm⁻¹) to distinguish between free base and salt forms .

Advanced: How do solvent polarity and temperature variations impact stereochemical outcomes during synthesis?

Methodological Answer:

  • Solvent Effects :
    • Polar aprotic solvents (e.g., DMSO) stabilize zwitterionic intermediates, favoring exo-cyclization .
    • Non-polar solvents (e.g., toluene) may lead to undesired byproducts via radical pathways .
  • Temperature Control :
    • Low temperatures (0–5°C) minimize thermal degradation of the labile azabicyclo core.
    • High temperatures (>80°C) risk ring-opening reactions; real-time monitoring via in-situ FT-IR is recommended .
  • Case Study : A 10°C increase in a DMF-mediated reaction reduced yield by 15% due to side-product formation .

Basic: What storage conditions are recommended to maintain the compound’s stability?

Methodological Answer:

  • Environment : Store in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hygroscopic degradation .
  • Temperature : –20°C for long-term storage; room temperature (20–25°C) is acceptable for short-term use if humidity is <30% .
  • Stability Monitoring : Perform periodic HPLC assays to detect hydrolysis of the acetic acid moiety .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Comparative Analysis :
    • Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH, buffer, temperature) .
    • Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
  • Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., ring-opened derivatives) that may skew bioactivity results .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to isolate variables (e.g., cell line variability) across studies .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact with the hydrochloride salt, which can cause irritation .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from fine particulate matter .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How can reactor design improve scalability of the synthesis process?

Methodological Answer:

  • Continuous Flow Reactors :
    • Enhance heat/mass transfer for exothermic cyclization steps, reducing hot-spot formation .
    • Achieve >90% yield in 1/3rd the time compared to batch reactors .
  • Membrane Technologies : Implement nanofiltration to separate unreacted precursors in real time .
  • Case Study : A microfluidic reactor with Pd-coated channels improved hydrogenation efficiency by 40% .

Basic: What are the primary degradation pathways of this compound, and how can they be mitigated?

Methodological Answer:

  • Hydrolysis : The acetic acid group is prone to hydrolysis in aqueous media. Use anhydrous solvents (e.g., THF) during synthesis .
  • Oxidation : The bicyclic amine may oxidize; add antioxidants (e.g., BHT) at 0.1% w/w .
  • Photodegradation : UV light induces ring strain release; store in amber glass vials .

Advanced: How can machine learning models predict novel derivatives with enhanced pharmacological properties?

Methodological Answer:

  • Descriptor Selection : Use Mol2vec or RDKit to generate molecular fingerprints for the azabicyclo core .
  • Training Data : Curate datasets from ChEMBL or PubChem on similar bicyclic compounds’ ADMET profiles .
  • Model Outputs : Predict logP, solubility, and target binding (e.g., muscarinic receptors) to prioritize derivatives for synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-azabicyclo[2.2.2]octan-3-ylidene}acetic acid hydrochloride
Reactant of Route 2
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2-{1-azabicyclo[2.2.2]octan-3-ylidene}acetic acid hydrochloride

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